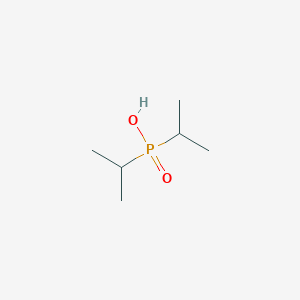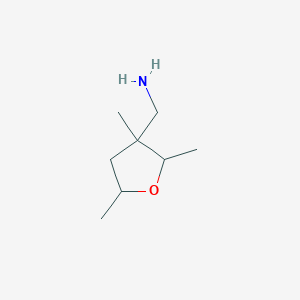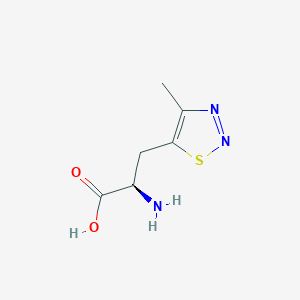
(2R)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid is a unique compound that belongs to the class of amino acids It features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid typically involves the formation of the thiadiazole ring followed by the introduction of the amino acid side chain. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring. For example, the reaction of hydrazine derivatives with carbon disulfide can yield thiadiazole rings
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the amino group, leading to different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring.
Scientific Research Applications
(2R)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme interactions and protein synthesis due to its amino acid structure.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting or activating their functions. The amino acid side chain allows the compound to be incorporated into peptides or proteins, influencing their structure and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Amino-3-(4-methyl-1,2,4-triazol-5-yl)propanoic acid: This compound features a triazole ring instead of a thiadiazole ring, leading to different chemical properties and reactivity.
(2R)-2-Amino-3-(4-methyl-1,3,4-thiadiazol-5-yl)propanoic acid: This compound has a different arrangement of nitrogen atoms in the thiadiazole ring, which can affect its chemical behavior.
Uniqueness
(2R)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid is unique due to the specific arrangement of atoms in its thiadiazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications, particularly in the development of new materials and therapeutic agents .
Properties
Molecular Formula |
C6H9N3O2S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-methylthiadiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2S/c1-3-5(12-9-8-3)2-4(7)6(10)11/h4H,2,7H2,1H3,(H,10,11)/t4-/m1/s1 |
InChI Key |
RUKZYBFMEGFYFV-SCSAIBSYSA-N |
Isomeric SMILES |
CC1=C(SN=N1)C[C@H](C(=O)O)N |
Canonical SMILES |
CC1=C(SN=N1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13338087.png)

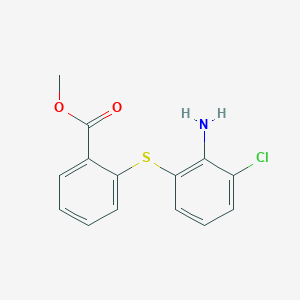
![3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B13338115.png)


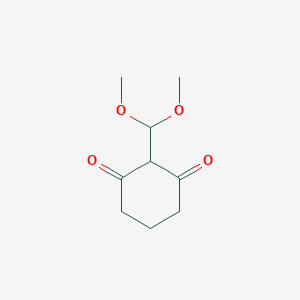
![7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one](/img/structure/B13338137.png)
